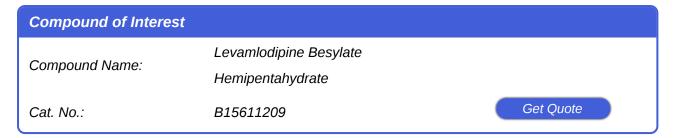




Application Notes & Protocols: In Vitro Dissolution Testing of Levamlodipine Tablets

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a calcium channel blocker used in the treatment of hypertension.[1][2] As a critical quality attribute, in vitro dissolution testing of levamlodipine tablets is essential to ensure batch-to-batch consistency, predict in vivo performance, and support biowaiver applications. Levamlodipine is considered a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[3][4] This classification allows for the possibility of biowaivers, where in vitro dissolution studies can be used as a surrogate for in vivo bioequivalence studies, provided the test product meets specific criteria.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of levamlodipine tablets, intended for quality control, formulation development, and regulatory submissions.

Data Presentation

The following tables summarize the key parameters for the in vitro dissolution testing of levamlodipine tablets based on established methodologies for amlodipine, which are applicable to levamlodipine.



Table 1: Recommended Dissolution Test Parameters

Parameter	Recommended Condition	Notes
Apparatus	USP Apparatus 2 (Paddle)	This is the most commonly cited apparatus for amlodipine and levamlodipine tablet dissolution.[5][6]
Rotation Speed	50-75 rpm	50 rpm is frequently used; 75 rpm is also reported, particularly in biowaiver studies.[5][7]
Temperature	37 ± 0.5 °C	Standard physiological temperature for dissolution testing.[5][7][8]
Dissolution Media	pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer)	Multiple pH media are used to simulate the gastrointestinal tract, especially for biowaiver studies.[5]
Volume of Medium	500 mL or 900 mL	500 mL is specified in the USP monograph for amlodipine tablets; 900 mL is also used.[5]
Sampling Times	15, 30, 45, 60 minutes	Frequent early time points are crucial for rapidly dissolving products.

Table 2: Acceptance Criteria for Dissolution Testing



Application	Time Point	Acceptance Criteria
Quality Control	As per validated method	Typically, not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. The FDA has deemed specific dissolution methods and criteria suitable for batch release.[9][10]
Biowaiver Study	15 minutes	≥ 85% of the labeled amount dissolved.[5]
Biowaiver Study	30 minutes	≥ 85% of the labeled amount dissolved if not met at 15 minutes.[5]
Profile Comparison	Multiple time points	Similarity factor (f2) > 50 and difference factor (f1) < 15 when comparing test and reference products.[5]

Experimental Protocols Protocol 1: In Vitro Dissolution Testing for Quality Control

This protocol describes a standard method for routine quality control of levamlodipine tablets.

- 1. Materials and Reagents:
- Levamlodipine tablets (Test samples)
- · Levamlodipine reference standard
- 0.1 N Hydrochloric acid (HCl)
- Purified water



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphate buffer components (e.g., monobasic potassium phosphate)
- 2. Equipment:
- USP Dissolution Apparatus 2 (Paddle type) with 6-12 vessels
- · Water bath with heater and circulator
- HPLC system with UV detector or a UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (e.g., 0.45 μm PVDF)
- 3. Dissolution Procedure:
- Prepare 900 mL of 0.1 N HCl dissolution medium.
- De-aerate the medium by a suitable method (e.g., sonication, vacuum).
- Assemble the dissolution apparatus and equilibrate the medium in each vessel to 37 \pm 0.5 $^{\circ}$ C.
- Set the paddle rotation speed to 50 rpm.
- Carefully drop one levamlodipine tablet into each vessel.
- Start the dissolution timer.
- At the specified time point (e.g., 30 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.



- Filter the samples immediately through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- 4. Sample Analysis (HPLC Method):
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 μm
 - Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v) at a pH of
 3.0.[8]
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 239 nm[6]
 - Injection Volume: 20 μL
- Standard Preparation: Prepare a standard solution of levamlodipine reference standard of known concentration in the dissolution medium.
- Analysis: Inject the standard and filtered sample solutions into the HPLC system.
- Calculation: Calculate the percentage of levamlodipine dissolved using the peak areas from the chromatograms of the sample and standard solutions.

Protocol 2: Dissolution Profile Comparison for Biowaiver Studies

This protocol is designed to compare the dissolution profile of a generic (test) levamlodipine tablet against a reference product.

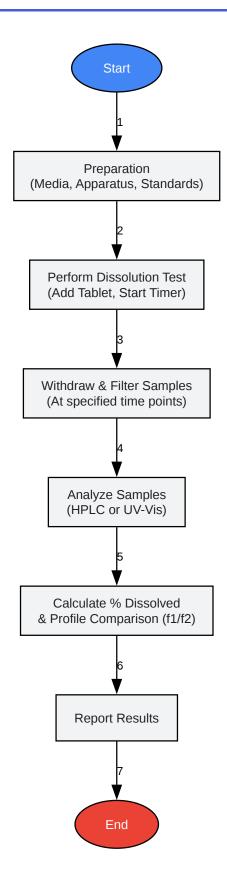
- 1. Dissolution Media Preparation:
- Prepare three different dissolution media:
 - 0.1 N HCl (pH 1.2)



- Acetate buffer (pH 4.5)
- Phosphate buffer (pH 6.8)
- 2. Dissolution Procedure:
- Perform the dissolution test as described in Protocol 1, using 12 units of both the test and reference products in each of the three media.
- Withdraw samples at multiple time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).
- Replace the withdrawn sample volume with fresh, pre-warmed medium.
- 3. Data Analysis:
- Analyze the samples using a validated analytical method (HPLC or UV).
- Calculate the cumulative percentage of drug dissolved at each time point for both test and reference products.
- Compare the dissolution profiles by calculating the similarity factor (f2) and difference factor (f1).
- For a biowaiver, the test product should show ≥ 85% dissolution within 30 minutes in all three media, and the dissolution profile should be similar to the reference product.[5]

Mandatory Visualizations

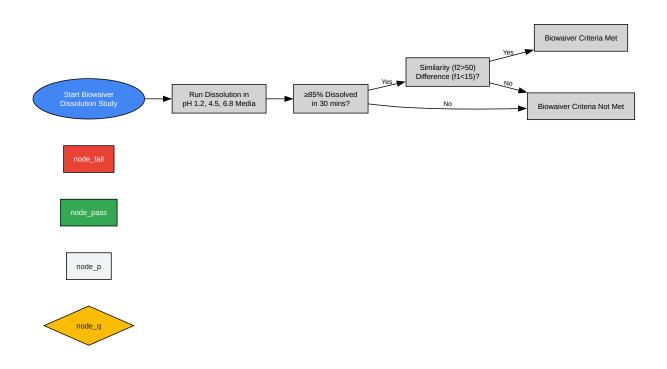




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Caption: Experimental workflow for in vitro dissolution testing.





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Caption: Logical flow for biowaiver dissolution studies.

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